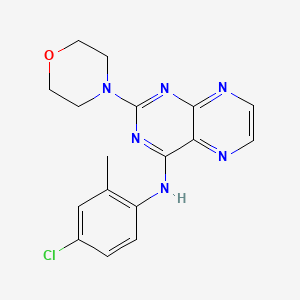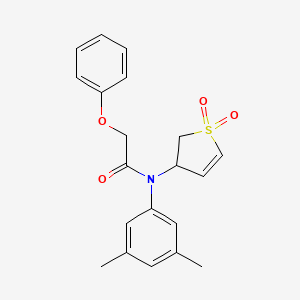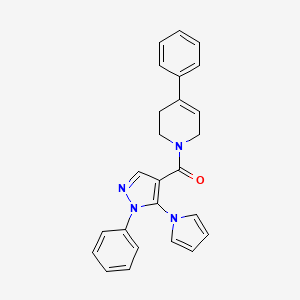
(4-phenyl-5,6-dihydropyridin-1(2H)-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-phenyl-5,6-dihydropyridin-1(2H)-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H22N4O and its molecular weight is 394.478. The purity is usually 95%.
BenchChem offers high-quality (4-phenyl-5,6-dihydropyridin-1(2H)-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-phenyl-5,6-dihydropyridin-1(2H)-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods and Efficiency
Recent research has highlighted the efficiency of microwave-assisted synthesis methods in producing pyrazoline derivatives, which include the chemical compound . This method offers higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. These compounds have been characterized using various spectroscopic techniques and found promising for anti-inflammatory and antibacterial activities (P. Ravula et al., 2016).
Antimicrobial Activities
Several studies have synthesized derivatives of this compound and tested their antimicrobial properties. These compounds have shown significant activity against various bacterial strains, with some even comparable to standard drugs like ciprofloxacin and fluconazole. The presence of certain substituents, such as the methoxy group, has been found to enhance antimicrobial activity (Satyender Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of related pyrazoline derivatives have been extensively studied. Techniques like Density Functional Theory (DFT) analysis and molecular docking have been utilized to understand the stability, charge distribution, and potential biological interactions of these molecules. Such studies provide valuable insights into how these compounds interact at the molecular level, contributing to their antimicrobial and anti-inflammatory effects (C. Sivakumar et al., 2021).
Potential in Drug Development
The compound and its derivatives have been identified as potential templates for drug development due to their promising biological activities. Molecular docking studies suggest that these compounds can effectively bind to biological targets, making them candidates for further pharmaceutical research and development (Deepak Swarnkar et al., 2014).
Formulation for Clinical Studies
Research has been conducted to develop suitable formulations of similar compounds for early toxicology and clinical studies. Such formulations are crucial for poorly water-soluble compounds, enabling better in vivo exposure and effective therapeutic applications (Lori Burton et al., 2012).
Mecanismo De Acción
Target of action
Many pyrrole and pyrazole derivatives have been found to interact with various targets, such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of action
The interaction of these compounds with their targets can lead to various changes, such as inhibition of enzyme activity, disruption of signal transduction pathways, or modulation of receptor function .
Biochemical pathways
Pyrrole and pyrazole derivatives can affect multiple biochemical pathways, depending on their specific targets. For example, they can interfere with folate metabolism (in the case of dihydrofolate reductase inhibitors), cell cycle regulation (in the case of cyclin-dependent kinase inhibitors), or signal transduction pathways (in the case of tyrosine kinase inhibitors) .
Pharmacokinetics
The ADME properties of pyrrole and pyrazole derivatives can vary widely, depending on their specific structures. Some may be well absorbed and extensively metabolized, while others may have poor bioavailability due to factors such as poor solubility or rapid clearance .
Result of action
The molecular and cellular effects of these compounds can include inhibition of cell proliferation, induction of apoptosis, or alteration of cellular metabolism, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .
Propiedades
IUPAC Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(28-17-13-21(14-18-28)20-9-3-1-4-10-20)23-19-26-29(22-11-5-2-6-12-22)24(23)27-15-7-8-16-27/h1-13,15-16,19H,14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATGDJFUQZGEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyl-5,6-dihydropyridin-1(2H)-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718870.png)
![4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine](/img/structure/B2718871.png)
![Spiro[2.5]octan-6-ylmethanesulfonyl chloride](/img/structure/B2718873.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2718874.png)
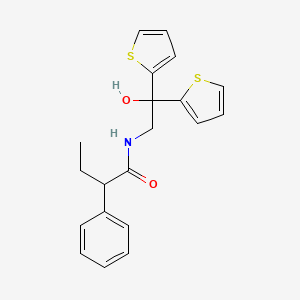

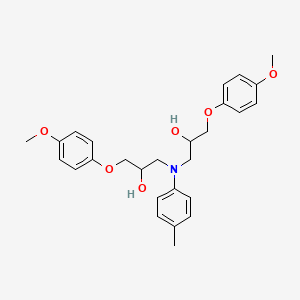
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)
![N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718883.png)
![4-[(4-acetylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2718884.png)
![2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2718886.png)
